molecular formula C6H10O3 B8230035 2-(hydroxymethyl)oxan-4-one

2-(hydroxymethyl)oxan-4-one

Cat. No.: B8230035
M. Wt: 130.14 g/mol
InChI Key: JMOVKMUNGBVQNJ-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)oxan-4-one is a cyclic ketone derivative featuring a six-membered oxane (tetrahydropyran) ring with a hydroxymethyl group (-CH₂OH) at the C2 position and a ketone group at the C4 position. Its IUPAC name, (2R,3S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-one, indicates stereochemical complexity, which is critical for its biological activity . This compound is an intermediate in metabolic pathways such as galactose metabolism, N-glycan degradation, and glycosaminoglycan biosynthesis, highlighting its role in carbohydrate processing and cellular energy regulation .

Properties

IUPAC Name

2-(hydroxymethyl)oxan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-4-6-3-5(8)1-2-9-6/h6-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOVKMUNGBVQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(hydroxymethyl)oxan-4-one typically involves the reaction of 3-chloropropionyl chloride with aluminum trichloride in the presence of ethylene gas. The reaction is carried out at low temperatures (around 10°C) to form 1,5-dichloropentanone. This intermediate is then subjected to hydrolysis and reflux conditions with water, phosphoric acid, and sodium dihydrogen phosphate to yield the final product .

Industrial Production Methods: Industrial production of 2-(hydroxymethyl)oxan-4-one follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The final product is typically obtained through vacuum rectification to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 2-(hydroxymethyl)oxan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(hydroxymethyl)oxan-4-one involves its reactivity towards nucleophiles and electrophiles. The oxygen atom in the pyran ring acts as a nucleophile, participating in reactions such as acylation, alkylation, and condensation. These reactions enable the compound to form various functionalized derivatives with potential biological activities .

Comparison with Similar Compounds

Comparison with Similar Oxan-4-one Derivatives

The structural and functional diversity of oxan-4-one derivatives is summarized in Table 1, with key comparisons outlined below.

Table 1: Comparative Analysis of Oxan-4-one Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
2-(Hydroxymethyl)oxan-4-one C2: -CH₂OH; C4: ketone ~130.14 Metabolic intermediate (galactose)
2-(1-Methyl-1H-pyrazol-4-yl)oxan-4-one C2: pyrazole ring; C4: ketone 180.2 Versatile small-molecule scaffold
2-(Trifluoromethyl)oxan-4-one C2: -CF₃; C4: ketone ~156.11 (estimated) Pharmaceutical synthesis (CF₃ stability)
4-(2-Methoxyphenyl)oxan-4-amine hydrochloride C4: methoxyphenyl-amine; HCl salt 243.7 Amine derivative for drug discovery
(4,5-Dibenzoyloxy-2-Fluoro-Oxan-3-Yl) Benzoate Multiple benzoyl/fluoro groups ~454.4 (estimated) Specialty chemical intermediate

Structural and Functional Insights

Substituent Effects on Reactivity and Stability

  • The hydroxymethyl group in 2-(hydroxymethyl)oxan-4-one enhances hydrophilicity and hydrogen-bonding capacity, making it biologically active in metabolic pathways . In contrast, trifluoromethyl (-CF₃) in 2-(trifluoromethyl)oxan-4-one introduces electronegativity and metabolic stability, a desirable trait in pharmaceuticals .
  • Aromatic substituents , such as the pyrazole ring in 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one, improve π-π stacking interactions, favoring its use as a scaffold in drug discovery .

Physical Properties Molecular weights vary significantly: simpler derivatives like 2-(hydroxymethyl)oxan-4-one (~130 g/mol) are lighter than aromatic or halogenated analogs (e.g., 180–454 g/mol) .

Applications

  • Metabolic intermediates : 2-(hydroxymethyl)oxan-4-one participates in galactose metabolism, linking it to disorders like galactosemia if dysregulated .
  • Drug discovery : Pyrazole- and trifluoromethyl-substituted derivatives are prioritized for their stability and modularity in medicinal chemistry .
  • Specialty chemicals : Complex derivatives like (4,5-dibenzoyloxy-2-fluoro-oxan-3-yl) benzoate serve as intermediates in fine chemical synthesis .

Halogenation (e.g., fluorine in ) or aryl substitution () typically requires electrophilic aromatic substitution or coupling reactions.

Biological Activity

2-(Hydroxymethyl)oxan-4-one, a compound with a unique oxane ring structure, has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and antioxidant effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(hydroxymethyl)oxan-4-one is C6H10O3, characterized by a six-membered oxane ring with a hydroxymethyl group at the second carbon and a ketone group at the fourth carbon. Its structural features contribute to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that 2-(hydroxymethyl)oxan-4-one exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism behind this activity involves disruption of bacterial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Efficacy of 2-(Hydroxymethyl)oxan-4-one

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antioxidant Activity

The compound also demonstrates notable antioxidant capabilities. It scavenges free radicals and reduces oxidative stress in cellular systems. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Case Study: Antioxidant Effects in vitro
In an in vitro study, cells treated with 2-(hydroxymethyl)oxan-4-one showed a significant reduction in reactive oxygen species (ROS) levels compared to untreated controls. The compound's ability to enhance the activity of endogenous antioxidant enzymes was also observed.

The biological effects of 2-(hydroxymethyl)oxan-4-one can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism, leading to reduced growth rates.
  • Cell Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid membranes, compromising their integrity.
  • Antioxidant Pathways : By modulating signaling pathways related to oxidative stress, it enhances cellular defenses against damage.

Preclinical Studies

Recent preclinical studies have evaluated the safety and efficacy of 2-(hydroxymethyl)oxan-4-one in animal models. These studies indicate no significant cytotoxic or genotoxic effects at therapeutic doses. For instance, oral administration in rats did not result in observable toxicity or mortality, supporting its potential for clinical applications .

Comparative Analysis

When compared to similar compounds such as Mangiferin and Quercetin, 2-(hydroxymethyl)oxan-4-one exhibits unique biological profiles. While all three compounds share structural similarities, their specific interactions with biological targets differ significantly.

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityAntioxidant ActivityNotable Effects
2-(Hydroxymethyl)oxan-4-oneModerateHighCell membrane disruption
MangiferinHighModerateAnti-inflammatory effects
QuercetinModerateHighAnti-inflammatory and antiviral

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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